A Guide to the Sourcing, Synthesis, and Application of 4-(Benzyloxy)-3-iodo-1H-indazole for Drug Discovery
A Guide to the Sourcing, Synthesis, and Application of 4-(Benzyloxy)-3-iodo-1H-indazole for Drug Discovery
Abstract: 4-(Benzyloxy)-3-iodo-1H-indazole is a highly valuable, yet commercially scarce, heterocyclic intermediate crucial for the development of targeted therapeutics, particularly kinase inhibitors. Its unique substitution pattern—a C4 benzyloxy group for modulating solubility and protein interactions, and a C3 iodo group as a versatile synthetic handle for cross-coupling reactions—positions it as a strategic building block in medicinal chemistry. This technical guide provides a comprehensive overview of the commercial landscape, a detailed, field-proven protocol for its synthesis from a readily available precursor, and an exploration of its application in the construction of complex drug scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in small molecule drug discovery.
Introduction: The Strategic Importance of Substituted Indazoles
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the purine hinge-binding motif of ATP, making it a cornerstone for the design of kinase inhibitors.[1] Functionalization of the indazole ring at specific positions is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.
The subject of this guide, 4-(Benzyloxy)-3-iodo-1H-indazole, embodies a strategic design for advanced drug intermediates:
-
The 3-Iodo Group: This functionality is not merely a substituent but a powerful and versatile synthetic handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties at the C3 position.[2] This is a primary route for building the complex molecular architectures required for potent and selective kinase inhibition.[2]
-
The 4-Benzyloxy Group: The introduction of an oxygen-linked substituent at the C4 position provides a vector for influencing the molecule's physicochemical properties. The benzyl group can engage in specific hydrophobic or π-stacking interactions within a protein's binding pocket, while also serving as a stable protecting group for the 4-hydroxy functionality, which can be revealed in later synthetic steps to act as a key hydrogen bond donor.
Given its utility, understanding the accessibility and synthesis of this key intermediate is paramount for drug development programs targeting kinases and other related protein families.
Commercial Landscape & Sourcing Strategy
A thorough market survey reveals that 4-(Benzyloxy)-3-iodo-1H-indazole is not a standard, off-the-shelf catalog item. Its absence from major chemical supplier inventories necessitates a proactive sourcing strategy. The most viable approach is the in-house synthesis from its commercially available precursor, 4-(Benzyloxy)-1H-indazole .
The precursor is readily available from multiple vendors, ensuring a reliable starting point for the synthesis.
Table 2.1: Commercial Availability of Precursor 4-(Benzyloxy)-1H-indazole (CAS: 850364-08-8)
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | BD91041 | 97% | 100mg, 250mg, 1g, 5g |
| Lead Sciences | BD91041 | 97% | 100mg, 250mg, 1g, 5g |
Note: Data is based on publicly available information and may be subject to change. Researchers should confirm current availability and pricing with suppliers.[3][4]
Synthesis and Purification Protocol
The absence of direct commercial supply is mitigated by a robust and high-yielding synthesis protocol. The direct iodination of the indazole scaffold at the C3 position is a well-established and efficient transformation.[2]
Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The indazole ring is electron-rich, but the C3 position is particularly susceptible to substitution. The reaction is base-mediated; a strong base like potassium hydroxide (KOH) deprotonates the N1 position of the indazole ring. This increases the electron density of the heterocyclic system, significantly activating it towards electrophilic attack by molecular iodine (I₂). The resulting 3-iodoindazole is a stable crystalline solid that can be isolated after a straightforward work-up and purification.
Reaction Scheme
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for the C3-iodination of indazoles.[2]
Materials and Reagents:
-
4-(Benzyloxy)-1H-indazole (1.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Potassium Hydroxide (KOH) pellets (4.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% w/v aqueous Sodium Bisulfite (NaHSO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(Benzyloxy)-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature (20-25°C), add molecular iodine (I₂) (2.0 eq). The solution will turn a dark brown/purple color. Following the addition of iodine, carefully add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise. Causality Note: The base is added after the iodine to ensure the electrophile is present as the indazole is activated, promoting the desired reaction pathway.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent. The product spot should be less polar (higher Rf) than the starting material.
-
Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred 10% aqueous NaHSO₃ solution. Continue stirring until the dark color of the excess iodine is completely discharged, resulting in a pale yellow solution or suspension. Trustworthiness Note: This quenching step is critical for removing unreacted iodine, which would otherwise complicate purification and analysis. The formation of a precipitate at this stage is common and represents the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine. Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20 Hexanes:EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 4-(Benzyloxy)-3-iodo-1H-indazole as a white to off-white solid.
Process Workflow Diagram
Caption: Synthesis and purification workflow for 4-(Benzyloxy)-3-iodo-1H-indazole.
Characterization and Quality Control
Verifying the identity and purity of the synthesized 4-(Benzyloxy)-3-iodo-1H-indazole is essential before its use in subsequent reactions. Standard analytical techniques should be employed.
Table 4.1: Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | Predicted shifts (δ, ppm): ~10.5 (br s, 1H, NH), 7.5-7.2 (m, 7H, Ar-H), ~6.8 (d, 1H, Ar-H), 5.2 (s, 2H, -OCH₂Ph). The aromatic region will show characteristic shifts for the indazole and benzyl rings. The broad NH proton is characteristic.[2] |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted shifts (δ, ppm): ~150-110 (Ar-C), ~90 (C-I), ~71 (-OCH₂Ph). The key signal is the C3 carbon attached to iodine, which will be significantly upfield (~90 ppm) due to the heavy atom effect.[2] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for C₁₄H₁₁IN₂O = 351.00 |
| Purity (HPLC) | ≥95% for use in medicinal chemistry applications. |
Application in Kinase Inhibitor Scaffolding
The primary value of 4-(Benzyloxy)-3-iodo-1H-indazole is its role as a versatile platform for diversification. The C3-iodo group is a linchpin for introducing molecular complexity. For example, in the synthesis of many kinase inhibitors, a Suzuki coupling is employed to attach a substituted (hetero)aryl ring, which often serves to occupy the solvent-exposed region of the ATP binding site, a key area for generating selectivity and potency.
Conceptual Synthetic Pathway
The diagram below illustrates a conceptual workflow where the synthesized intermediate is used in a Suzuki coupling reaction, a common step in the synthesis of kinase inhibitors like Axitinib.
Caption: Role of the intermediate in building a complex drug scaffold via Suzuki coupling.
This pathway highlights how the initial investment in synthesizing the 3-iodo intermediate pays dividends by opening up access to a wide array of C3-functionalized analogs, enabling extensive Structure-Activity Relationship (SAR) studies.
Conclusion
While 4-(Benzyloxy)-3-iodo-1H-indazole is not a commercially cataloged product, its strategic importance in drug discovery, particularly for kinase inhibitor programs, is significant. Its synthesis is readily achievable from the commercially available precursor, 4-(Benzyloxy)-1H-indazole, via a well-documented and scalable C3-iodination reaction. The protocol detailed in this guide provides a reliable pathway for researchers to access this valuable building block. The C3-iodo functionality serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling the rapid exploration of chemical space and the construction of novel and potent therapeutic agents.
References
-
Gunda, P.; et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
-
Lead Sciences. 4-(Benzyloxy)-1H-indazole. [Link]
- Google Patents.
-
PubMed. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. [Link]
-
Cerezo-Gálvez, S., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry, 145, 746-760. [Link]
-
Sokolov, N., et al. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 13(25), 17163-17173. [Link]
-
ResearchGate. Iodination reaction of commercial indazole. [Link]
-
Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(3), 99-131. [Link]
-
PubMed. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. [Link]
-
PubChem. 4-(Benzyloxy)-3-(difluoromethyl)-1H-indazole. [Link]
-
National Center for Biotechnology Information. Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
Chemsrc. 4-Iodo-1H-indazole-3-carboxylic acid. [Link]
Sources
- 1. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(Benzyloxy)-1H-indazole - Lead Sciences [lead-sciences.com]
- 4. 850364-08-8|4-(Benzyloxy)-1H-indazole|BLD Pharm [bldpharm.com]
